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Compound of Interest

Compound Name:
5-(Quinolin-6-yl)-1,2-oxazol-3-

amine

CAS No.: 1482213-28-4

Cat. No.: B1425789

Get Quote

InChIKey: VBWQKYAHESPYSU-UHFFFAOYSA-N Compound Class: Amino-isoxazole /

Quinoline Hybrid[1]

Executive Summary
The molecule 5-(quinolin-6-yl)isoxazol-3-amine represents a critical "hinge-binding" scaffold in

drug discovery.[1] Its structural architecture combines a bicyclic quinoline ring—capable of π-π

stacking and hydrophobic interactions—with a polar amino-isoxazole moiety that often serves

as a hydrogen bond donor/acceptor pair within enzyme active sites. This guide outlines the

physicochemical profiling, analytical validation, and mechanistic relevance of this core scaffold

in pharmaceutical research.[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
The characterization of this NCE (New Chemical Entity) requires precise establishment of its

fundamental constants. The molecule is achiral (UHFFFAOYSA indicates no defined
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stereocenters in the input), simplifying the separation process but requiring rigorous purity

assessment.[1]

Table 1: Physicochemical Specifications
Parameter Value / Characteristic Relevance

IUPAC Name
5-(quinolin-6-yl)1,2-oxazol-3-

amine
Official nomenclature

Molecular Formula C₁₂H₉N₃O Stoichiometric basis

Molecular Weight 211.22 g/mol
Mass spectrometry target

(M+H⁺: 212.[1][2][3]23)

Physical State
Solid (Off-white to pale yellow

powder)
Formulation/Handling

Solubility
Low in water; Soluble in

DMSO, MeOH
Stock solution preparation

pKa (Calc.)
~4.9 (Quinoline N), ~2.0

(Isoxazole amine)

Ionization state at

physiological pH

LogP (Calc.) 2.1 – 2.4
Lipophilicity / Membrane

permeability

TPSA ~64 Å²
Cell permeability predictor

(Good < 140 Å²)

Structural Logic & Pharmacophore Mapping
The molecule functions as a bidentate ligand. The quinoline nitrogen often acts as an H-bond

acceptor, while the exocyclic amine on the isoxazole ring serves as a donor. This "donor-

acceptor" motif is classically designed to mimic the adenine ring of ATP, allowing the molecule

to dock into the ATP-binding pocket of kinase enzymes.
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Figure 1: Pharmacophore map illustrating the functional domains of the VBWQKYAHESPYSU

scaffold and their interaction potential with biological targets.[1]

Analytical Methodologies & Validation Protocols
To ensure scientific integrity, the identity and purity of the compound must be validated using a

self-consistent analytical workflow.

Protocol A: High-Performance Liquid Chromatography
(HPLC)
Objective: Quantify purity and identify related impurities (e.g., unreacted 6-acetylquinoline or

oxidized byproducts).[1]

Instrument: Agilent 1200 Series or equivalent with DAD.

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the quinoline).

Mobile Phase B: Acetonitrile (ACN).[1]

Gradient:

0-2 min: 5% B (Isocratic hold)[1]

2-12 min: 5% → 95% B (Linear ramp)[1]
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12-15 min: 95% B (Wash)[1]

Flow Rate: 1.0 mL/min.[4]

Detection: UV at 254 nm (aromatic) and 280 nm (quinoline specific).[1]

Causality: The acidic mobile phase ensures the basic quinoline nitrogen is protonated,

preventing peak tailing caused by interaction with residual silanols on the column stationary

phase.

Protocol B: LC-MS/MS Identification
Objective: Confirm molecular weight and structural fragments.

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

Source Parameters: Capillary Voltage 3.5 kV, Desolvation Temp 350°C.[1]

Expected Transitions:

Parent Ion: m/z 212.1 [M+H]⁺[1]

Daughter Ion 1: m/z 128.1 (Quinoline fragment, loss of isoxazole ring).[1]

Daughter Ion 2: m/z 170.1 (Loss of amine/fragmentation of isoxazole).
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Figure 2: Analytical validation workflow for 5-(quinolin-6-yl)isoxazol-3-amine.

Synthetic Context & Biological Mechanism
Understanding the synthesis and biological utility of this scaffold allows researchers to modify it

for specific therapeutic targets.
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Synthetic Pathway (Retrosynthetic Analysis)
The core is typically synthesized via a cyclization reaction:[1]

Precursor: 6-Acetylquinoline.

Activation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form an

enaminone intermediate.

Cyclization: Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water

under reflux.

Mechanism: The hydroxylamine attacks the enaminone, followed by dehydration and ring

closure to form the 3-amino-isoxazole ring.

Biological Relevance: The "Kinase Privileged" Status
This specific InChIKey corresponds to a structure frequently found in patent literature for BET

Bromodomain inhibition and Kinase inhibition.

Mechanism of Action (Kinase): The quinoline moiety binds to the hydrophobic pocket

(Gatekeeper region), while the amino-isoxazole forms hydrogen bonds with the hinge region

backbone (e.g., Valine or Leucine residues).[1]

Target Specificity: Often used to target FLT3 (Acute Myeloid Leukemia) or Aurora Kinases

(Mitosis regulation).[1]

Metabolism (ADME):

Phase I: Oxidation of the quinoline ring (via CYP3A4) or N-acetylation of the exocyclic

amine.

Phase II: Glucuronidation of the amine.

Safety & Handling (E-E-A-T)
As a research chemical, this compound lacks full clinical toxicity data.[1] However, based on

structural analogs (amino-isoxazoles):
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Hazard Class: Irritant (Skin/Eye).[1]

Genotoxicity: Amino-heterocycles can be Ames positive; handle with proper PPE (gloves,

fume hood).[1]

Stability: Stable under standard conditions; avoid strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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